4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride is a chemical compound with the formula C₁₆H₁₈ClN O·HCl. It is classified as an organic compound, specifically a chlorinated amine derivative. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly due to its structural characteristics that may influence biological activity.
The compound is commercially available from various suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, and is often used in research settings. Its CAS number is 940307-29-9, and it has been documented in several chemical databases like PubChem and the European Chemicals Agency (ECHA) .
The synthesis of 4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride typically involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity .
The molecular structure of 4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride features a central phenyl ring substituted with a tert-butyl group and a chlorophenylamine moiety. The presence of the tert-butyl group contributes to steric hindrance, which may affect the compound's reactivity and biological interactions.
Key structural data include:
The compound can participate in various chemical reactions typical for amines and phenolic compounds, such as:
Technical details about reaction conditions (temperature, solvent choice) are crucial for optimizing yields .
The mechanism of action for 4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride primarily relates to its interaction with biological targets. It may act through:
Data regarding its specific targets are still under investigation but suggest potential roles in pharmacological applications .
Relevant analyses regarding its stability under various conditions (pH, temperature) are essential for understanding its practical applications.
4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride has potential applications in:
Continued research into its biological activity could unlock further therapeutic applications, making it a valuable compound in drug discovery efforts .
The synthesis of 4-[4-(tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride relies on innovative approaches to construct its diaryl ether core. Modern methodologies have evolved beyond traditional Ullmann condensation, leveraging nucleophilic aromatic substitution (SNAr) with activating groups. A particularly efficient route begins with 1-chloro-4-nitrobenzene as the starting material, where the nitro group serves dual purposes: activating the ring for phenoxide substitution and providing a handle for subsequent reduction to the target aniline [2]. The critical step involves reacting 4-(tert-butyl)phenol with 1-chloro-2,4-dinitrobenzene under basic conditions (K₂CO₃/DMF) to form the diaryl ether linkage, followed by selective reduction of the ortho-nitro group while preserving the para-nitro functionality. Chemoselective reduction using zinc/ammonium chloride yields the intermediate 4-[4-(tert-butyl)phenoxy]-3-chloro-nitrobenzene, which undergoes catalytic hydrogenation (Pd/C, H₂) or tin(II) chloride reduction to afford the free base aniline [2] [5].
Table 1: Comparative Analysis of Synthetic Routes for Core Assembly
Route | Key Steps | Overall Yield (%) | Advantages |
---|---|---|---|
Classical Ullmann Condensation | Copper-catalyzed coupling | 15-22 | Simple reagents |
SNAr with Nitro Activation | Phenoxide displacement → Reduction | 52-58 | Higher regioselectivity |
Microwave-Assisted SNAr | K₂CO₃/DMF, 100°C, μW irradiation | 68-72 | Reduced reaction time (minutes vs hours) |
Optimizing the phenoxide formation and displacement reaction significantly impacts yield and purity. Key parameters include:
Reaction monitoring via HPLC revealed that maintaining stoichiometric precision (phenol:halide = 1.05:1) suppresses symmetric ether formation (bis-[4-(tert-butyl)phenyl] ether), a major impurity at higher phenol ratios.
Conversion of the free base aniline to 4-[4-(tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride necessitates careful control of protonation and crystallization:
Table 2: Crystallization Conditions vs. Salt Properties
Solvent System | Crystal Habit | Purity (%) | Residual Solvent (ppm) | Stability (40°C/75% RH) |
---|---|---|---|---|
EtOH/H₂O (4:1) | Needles | >99.5 | <500 | >24 months |
Acetone | Plates | 98.7 | 3200 | 6 months |
THF/Heptane | Agglomerates | 97.2 | 8900 | 3 months |
Sustainable synthesis integrates waste minimization and energy efficiency:
Life cycle assessment (LCA) confirms a 33% reduction in process mass intensity (PMI) versus classical routes.
Though the target compound lacks chiral centers, asymmetric methodologies enable access to non-racemic derivatives:
Docking studies suggest chiral analogues may enhance tubulin binding affinity by modulating dihedral angles between the aryl rings [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1